molecular formula C17H21N2O2P B8527058 N-[1-(Diphenylphosphoryl)butyl]urea CAS No. 43077-48-1

N-[1-(Diphenylphosphoryl)butyl]urea

Cat. No. B8527058
Key on ui cas rn: 43077-48-1
M. Wt: 316.33 g/mol
InChI Key: MCXHVPDNVZXDSD-UHFFFAOYSA-N
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Patent
US04036913

Procedure details

When a mixture of 0.50 mole of ethyl diphenylphosphinite 0.55 mole of n-butyraldehyde, and 0.25 mole of urea in 150 ml of chlorobenzene is warmed at 110° C. for 3 hr, there is only a slow reaction. The mixture is cooled to room temperature and 0.25 mole of acetic acid is added dropwise in ~10 minutes. The temperature increases to 65° during this addition; the urea dissolves and then a white solid product separates. The addition of another 0.25 mole of acetic acid causes no additional heat of reaction. The reaction mixture is warmed at 65°-80° for 9.5 hr and filtered, giving 44.4g. Recrystallization from ethylene glycol gives 26.5g of a white solid: mp 241°-244°; 31P nmr (CF3CO2H) -44.4 ppm; ms M+ = 316 (theory 316).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:8]CC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:17](=O)[CH2:18][CH2:19][CH3:20].[NH2:22][C:23]([NH2:25])=[O:24].C(O)(=O)C>ClC1C=CC=CC=1>[C:11]1([P:7](=[O:8])([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:17]([NH:22][C:23]([NH2:25])=[O:24])[CH2:18][CH2:19][CH3:20])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(OCC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0.25 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a slow reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increases to 65° during this addition
TEMPERATURE
Type
TEMPERATURE
Details
no additional heat of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed at 65°-80° for 9.5 hr
Duration
9.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
giving 44.4g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethylene glycol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C(CCC)NC(=O)N)(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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